molecular formula C46H54O13 B15595089 Trigonosin F

Trigonosin F

Cat. No.: B15595089
M. Wt: 814.9 g/mol
InChI Key: ZDIWBBJUVBDSOV-CEUUMMCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trigonosin F is a useful research compound. Its molecular formula is C46H54O13 and its molecular weight is 814.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H54O13

Molecular Weight

814.9 g/mol

IUPAC Name

[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate

InChI

InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3/b17-11-,18-12-/t24-,25-,26+,28+,30-,31-,32+,34-,35-,36-,37?,38+,40+,41+,42-,43+,44-,45-,46-/m0/s1

InChI Key

ZDIWBBJUVBDSOV-CEUUMMCTSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Potent Anti-HIV-1 Mechanism of Trigonosin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

KUNMING, China – December 2, 2025 – Researchers have identified Trigonosin F, a daphnane (B1241135) diterpenoid isolated from Trigonostemon thyrsoideum, as a highly potent inhibitor of HIV-1. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular processes. This document is intended for researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Core Mechanism of Action: Inhibition of HIV-1 Entry

This compound exerts its anti-HIV-1 activity by potently inhibiting the entry of the virus into host cells. Evidence strongly suggests that its primary mechanism involves the disruption of the viral fusion process, a critical step in the HIV-1 lifecycle. Unlike many antiretroviral drugs that target viral enzymes like reverse transcriptase or protease, this compound acts at the initial stage of infection, preventing the virus from delivering its genetic material into the target cell.

Studies on related daphnane diterpenoids isolated from the same plant genus indicate that these compounds effectively block cell-to-cell fusion, also known as syncytium formation, which is a hallmark of HIV-1 infection and a key mechanism of viral spread. It is important to note that these compounds, and by extension this compound, have been shown to have no inhibitory effect on the HIV-1 reverse transcriptase enzyme, further pinpointing their action to the viral entry stage.

Quantitative Analysis of Anti-HIV-1 Activity

This compound demonstrates remarkable potency against HIV-1 in in vitro assays. The following table summarizes the key quantitative data for its anti-HIV-1 activity.

CompoundEC₅₀ (nM)CC₅₀ (nM)Therapeutic Index (TI)
This compound0.015 ± 0.0008523.8 ± 1.491618.8

EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of viral activity. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes 50% cell death. Therapeutic Index (TI): The ratio of CC₅₀ to EC₅₀, indicating the selectivity of the compound for antiviral activity over cytotoxicity. A higher TI value is desirable.

The exceptionally low nanomolar EC₅₀ value and the high therapeutic index underscore the potential of this compound as a promising anti-HIV-1 lead compound.

Experimental Protocols

The anti-HIV-1 activity of this compound and related compounds is primarily assessed through cell-based fusion (syncytium formation) assays. Below is a detailed methodology for a representative assay.

Cell-to-Cell Fusion (Syncytium Formation) Inhibition Assay

Objective: To determine the ability of a test compound to inhibit the fusion of HIV-1 infected cells with uninfected cells.

Cell Lines:

  • Effector Cells: H9 cells chronically infected with HIV-1 (H9/HIV-1 IIIB). These cells express the HIV-1 envelope glycoproteins (gp120 and gp41) on their surface.

  • Target Cells: C8166 cells, which are uninfected CD4-positive T-cells.

Protocol:

  • Cell Preparation:

    • Culture H9/HIV-1 IIIB and C8166 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Harvest cells in the logarithmic growth phase and adjust the cell density.

  • Compound Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Create a series of dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay.

  • Assay Procedure:

    • In a 96-well microplate, add the diluted test compound to triplicate wells. Include a positive control (e.g., a known fusion inhibitor like T-20) and a negative control (DMSO vehicle).

    • Add C8166 target cells to each well.

    • Add H9/HIV-1 IIIB effector cells to the wells containing the target cells and the test compound. The ratio of effector to target cells is typically 1:1.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Quantification of Syncytia:

    • After incubation, observe the formation of syncytia (large, multinucleated cells resulting from the fusion of infected and uninfected cells) under an inverted microscope.

    • Count the number of syncytia in at least three different fields of view for each well.

  • Data Analysis:

    • Calculate the percentage of inhibition of syncytium formation for each compound concentration relative to the negative control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualization of the Proposed Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of this compound in inhibiting HIV-1 entry.

HIV_Fusion_Inhibition cluster_trigonosin This compound gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 HostCellMembrane Host Cell Membrane ViralMembrane Viral Membrane CD4->CCR5_CXCR4 2. Conformational Change CCR5_CXCR4->gp41 4. gp41 Unfolds TrigonosinF This compound TrigonosinF->gp41 Inhibits Fusion Experimental_Workflow start Start cell_prep Prepare H9/HIV-1 IIIB and C8166 cells start->cell_prep compound_prep Prepare serial dilutions of this compound start->compound_prep plate_setup Add compound, target cells, and effector cells to 96-well plate cell_prep->plate_setup compound_prep->plate_setup incubation Incubate for 24-48 hours plate_setup->incubation observation Observe and count syncytia incubation->observation data_analysis Calculate % inhibition and determine EC₅₀ observation->data_analysis end End data_analysis->end

The Potent Biological Activities of Daphnane Diterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Therapeutic Potential of Daphnane (B1241135) Diterpenoids, with a Focus on their Anticancer and Anti-HIV Activities, Associated Signaling Pathways, and Experimental Methodologies.

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the biological activities of daphnane diterpenoids, a class of natural products demonstrating significant therapeutic potential. While the specific compound "Trigonosin F" remains largely uncharacterized in publicly available scientific literature, this guide will focus on the broader class of daphnane diterpenoids, many of which have been isolated and extensively studied. These compounds, primarily sourced from plants of the Thymelaeaceae and Euphorbiaceae families, have exhibited potent anticancer and anti-HIV activities.[1][2] This document will delve into the quantitative data supporting these claims, detail the experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.

Quantitative Bioactivity Data

The cytotoxic and antiviral efficacy of daphnane diterpenoids has been quantified in numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for various daphnane diterpenoids against cancer cell lines and HIV, respectively.

Table 1: Anticancer Activity of Daphnane Diterpenoids

CompoundCancer Cell LineAssayIC50Reference
YuanhualineA549 (Non-small cell lung cancer)SRB7.0 nM[3]
YuanhuahineA549 (Non-small cell lung cancer)SRB15.2 nM[3]
YuanhuagineA549 (Non-small cell lung cancer)SRB24.7 nM[3]
YuanhualineH292 (Non-small cell lung cancer)SRB3.7 nM[3]
YuanhuahineH292 (Non-small cell lung cancer)SRB8.1 nM[3]
YuanhuagineH292 (Non-small cell lung cancer)SRB12.5 nM[3]
Tianchaterpene CHGC-27 (Gastric cancer)MTT> 20 µM[1]
Tianchaterpene DHGC-27 (Gastric cancer)MTT8.8 µM[1]
YuanhuacineA549 (Non-small cell lung cancer)MTTNot Specified[4]
YuanhuadineHepG2 (Hepatocellular carcinoma)MTT5.56 - 17.06 µM[5]
Genkwanine JP388 (Leukemia)Not Specified4.2 µM[5]
Genkwanine JA549 (Non-small cell lung cancer)Not Specified25.0 µM[5]

Table 2: Anti-HIV Activity of Daphnane Diterpenoids

CompoundVirus/Cell LineAssayEC50Reference
Daphnepedunin AHIV-1 in MT4 cellsNot Specified36.3 nM
Trigothysoid AHIV-1Not Specified0.015 nM[1]
Trigothysoid BHIV-1Not Specified0.001 nM[1]
Genkwanine VIIIHIV-1Not Specified0.17 nM[5]
Acutilobin A-GHIV-1Not Specified< 1.5 nM[5]
Daphneodorin D-HHIV-1 in MT4 cellsNot Specified1.5 - 7.7 nM[3]

Key Signaling Pathways Modulated by Daphnane Diterpenoids

Daphnane diterpenoids exert their biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and target validation.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several daphnane diterpenoids, including yuanhuadine, have been shown to inhibit this pathway in cancer cells, leading to cell cycle arrest and apoptosis.[4]

Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P S6K p70S6K mTORC1->S6K P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Daphnane Daphnane Diterpenoids Daphnane->Akt

Fig. 1: Inhibition of the Akt/mTOR signaling pathway by daphnane diterpenoids.
Protein Kinase C (PKC) Signaling Pathway

Yuanhuacin, a prominent daphnane diterpenoid, is a potent activator of Protein Kinase C (PKC).[4] Activation of specific PKC isozymes can lead to diverse cellular outcomes, including apoptosis in cancer cells. This highlights a distinct mechanism of action compared to classical kinase inhibitors.

PKC_Pathway Daphnane Yuanhuacin (Daphnane Diterpenoid) PKC Protein Kinase C (PKC) Daphnane->PKC Downstream Downstream Effectors PKC->Downstream P Apoptosis Apoptosis Downstream->Apoptosis

Fig. 2: Activation of the PKC signaling pathway by Yuanhuacin.
JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is crucial for cytokine-mediated cellular responses, and its aberrant activation is common in many cancers. Yuanhuacin has been reported to promote the dephosphorylation of JAK1 and STAT3, thereby inhibiting this pro-survival pathway in cancer cells.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT P STAT_dimer STAT Dimer (Active) STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates GeneExpression Target Gene Expression Nucleus->GeneExpression Daphnane Yuanhuacin Daphnane->JAK Dephosphorylates Daphnane->STAT Dephosphorylates

Fig. 3: Inhibition of the JAK/STAT signaling pathway by Yuanhuacin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of daphnane diterpenoids.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the daphnane diterpenoid and incubate for the desired period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The optical density is proportional to the total protein content, which is an indirect measure of cell number.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the SRB assay.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-p-Src, anti-Src)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the daphnane diterpenoid for the desired time, then wash with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.

Experimental Workflow: From Plant to Bioactive Compound

The discovery and characterization of daphnane diterpenoids typically follow a systematic workflow, from the collection of plant material to the identification of bioactive compounds and elucidation of their mechanisms of action.

Experimental_Workflow Plant Plant Material (e.g., Daphne genkwa) Extraction Extraction (e.g., Methanol) Plant->Extraction Partition Solvent Partitioning Extraction->Partition CrudeExtract Crude Extracts Partition->CrudeExtract Chromatography Chromatographic Separation (e.g., Column, HPLC) CrudeExtract->Chromatography Fractions Fractions Chromatography->Fractions Bioassay Bioactivity Screening (e.g., Cytotoxicity Assay) Fractions->Bioassay ActiveFractions Active Fractions Bioassay->ActiveFractions Isolation Isolation of Pure Compounds ActiveFractions->Isolation PureCompound Pure Daphnane Diterpenoid Isolation->PureCompound Structure Structural Elucidation (NMR, MS) PureCompound->Structure Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) PureCompound->Mechanism Lead Lead Compound for Drug Development Structure->Lead Mechanism->Lead

Fig. 4: General workflow for the isolation and bioactivity screening of daphnane diterpenoids.

Conclusion

Daphnane diterpenoids represent a promising class of natural products with significant potential for the development of new anticancer and anti-HIV therapeutics. Their diverse mechanisms of action, including the modulation of key signaling pathways such as Akt/mTOR, PKC, and JAK/STAT, offer multiple avenues for therapeutic intervention. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of these potent bioactive molecules. Further investigation into the structure-activity relationships and the identification of novel daphnane diterpenoids, potentially including "this compound," will undoubtedly contribute to the advancement of new and effective treatments for cancer and HIV.

References

In-depth Technical Guide: The Interaction of Trigonosin F with HIV-1 Envelope Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals: an important note on the availability of data for "Trigonosin F".

Our comprehensive investigation into the scientific literature and chemical databases has yielded no specific information on a compound or biological entity named "this compound" in the context of HIV-1 research or antiviral activity. Searches for "this compound" predominantly return results related to trigonometric functions in mathematics.

This suggests one of the following possibilities:

  • A Novel or Pre-publication Compound: "this compound" may be a very new or proprietary compound that has not yet been described in publicly accessible scientific literature.

  • An Alternative or Codename: The substance may be known by a different chemical name, internal codename, or as part of a class of compounds.

  • A Typographical Error: There may be a misspelling in the compound's name.

Due to the absence of verifiable data, we are unable to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations, on the interaction of "this compound" with HIV-1 envelope glycoproteins at this time.

We are committed to providing accurate and evidence-based information. Should you have an alternative name, chemical structure (e.g., SMILES or IUPAC name), or any publication references for "this compound," we would be fully equipped to proceed with generating the detailed technical whitepaper as per your original request.

We have, however, prepared a generalized framework below, outlining the typical structure and content of such a technical guide. This framework can be populated with specific data once the identity of the compound is clarified.

Framework for a Technical Guide on a Novel HIV-1 Entry Inhibitor

This section would typically provide a comprehensive overview of a compound's interaction with the HIV-1 envelope glycoproteins, gp120 and gp41.

Executive Summary

A high-level overview of the compound, its proposed mechanism of action as an HIV-1 entry inhibitor, and a summary of key findings regarding its potency and specificity.

Introduction to HIV-1 Entry and Envelope Glycoproteins

This section would detail the critical role of the HIV-1 envelope glycoproteins (gp120 and gp41) in viral entry. It would describe the conformational changes that occur upon binding to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), leading to membrane fusion.

Diagram of the HIV-1 Entry Process:

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_host Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment Coreceptor CCR5/CXCR4 Coreceptor gp120->Coreceptor 2. Co-receptor Binding gp41 gp41 gp41->HostCellMembrane 4. Fusion Peptide Insertion CD4->gp120 Conformational Change in gp120 Coreceptor->gp41 3. gp41 Unfolds

Caption: Generalized workflow of HIV-1 entry into a host cell.

Quantitative Analysis of [Compound Name] Interaction with HIV-1 Env

This section would present all available quantitative data in a structured tabular format to facilitate comparison.

Table 1: Binding Affinity of [Compound Name] to HIV-1 Envelope Glycoproteins

Target Protein[Compound Name] Concentration (nM)Binding Affinity (K_d, nM)Assay MethodReference
Recombinant gp120 (Strain A)Surface Plasmon Resonance[Citation]
Recombinant gp120 (Strain B)Isothermal Titration Calorimetry[Citation]
Trimeric Env (Strain A)ELISA[Citation]

Table 2: In Vitro Antiviral Activity of [Compound Name]

HIV-1 StrainCell LineIC_50 (nM)CC_50 (µM)Selectivity Index (SI)Assay TypeReference
Strain A (X4-tropic)TZM-blLuciferase Reporter Assay[Citation]
Strain B (R5-tropic)PBMCp24 Antigen Assay[Citation]
Drug-Resistant Strain C[Citation]
Detailed Experimental Protocols

This section would provide step-by-step methodologies for the key experiments used to characterize the compound's activity.

4.1. Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Immobilization: Covalently link recombinant gp120 to a CM5 sensor chip.

  • Binding: Flow serial dilutions of [Compound Name] over the chip surface.

  • Data Analysis: Fit the association and dissociation curves to a 1:1 Langmuir binding model to determine K_d, k_on, and k_off.

4.2. Pseudovirus Neutralization Assay (TZM-bl cells)

  • Virus Production: Co-transfect 293T cells with an Env-deficient HIV-1 backbone plasmid and a plasmid expressing the desired Env.

  • Incubation: Incubate the pseudovirus with serial dilutions of [Compound Name] for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to TZM-bl cells.

  • Readout: After 48 hours, measure luciferase activity to quantify viral entry.

Diagram of a Pseudovirus Neutralization Assay Workflow:

Neutralization_Assay Start Start ProduceVirus Produce Pseudovirus in 293T cells Start->ProduceVirus Incubate Incubate Virus with [Compound Name] ProduceVirus->Incubate Infect Infect TZM-bl cells Incubate->Infect Measure Measure Luciferase Activity (48 hours post-infection) Infect->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a typical pseudovirus neutralization assay.

Proposed Mechanism of Action

This section would synthesize the available data to propose a detailed mechanism of action, illustrated with a signaling pathway diagram.

Diagram of [Compound Name]'s Proposed Inhibitory Pathway:

MOA_Pathway Compound [Compound Name] gp120 gp120 Compound->gp120 Binds to CD4_Binding CD4 Binding Site (Locked Conformation) gp120->CD4_Binding Conformational_Change CD4-induced Conformational Change CD4_Binding->Conformational_Change Prevents Fusion Membrane Fusion Conformational_Change->Fusion Necessary for

Caption: Proposed mechanism of action for a gp120-binding inhibitor.

We await your clarification and are prepared to deliver a comprehensive and detailed technical guide upon receipt of more specific information regarding the compound of interest.

In Vitro Anti-HIV-1 Efficacy of Daphnane Diterpenoids from Trigonostemon Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Trigonosin F" is not extensively documented in publicly available scientific literature. This guide focuses on a closely related and well-studied class of compounds, daphnane (B1241135) diterpenoids, isolated from the Trigonostemon genus, which are likely representative of "this compound's" chemical class and biological activity.

Introduction

The global search for novel antiretroviral agents has led researchers to explore natural products as a rich source of chemical diversity. Within this context, plants of the Trigonostemon genus (family Euphorbiaceae) have emerged as a promising source of potent anti-HIV-1 compounds. Specifically, a class of compounds known as daphnane diterpenoids, isolated from species such as Trigonostemon thyrsoideum and Trigonostemon lii, have demonstrated remarkable in vitro efficacy against HIV-1.[1][2][3] This technical guide provides a comprehensive overview of the anti-HIV-1 activity of these compounds, including quantitative data, detailed experimental protocols, and a workflow for their evaluation.

Quantitative Data on Anti-HIV-1 Efficacy

The in vitro anti-HIV-1 activity of daphnane diterpenoids isolated from Trigonostemon species has been quantified using various assays. The key metrics are the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HIV-1 replication by 50%, and the therapeutic index (TI), which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50. A higher TI value indicates a more favorable safety profile. The following table summarizes the data for several representative compounds.

CompoundSource OrganismEC50 (µg/mL)TIReference
Trigolin ATrigonostemon lii2.0426.49[2]
Trigolin BTrigonostemon lii9.17>21.81[2]
Trigolin CTrigonostemon lii11.429.32[2]
Trigolin DTrigonostemon lii9.059.56[2]
Trigonothyrin ETrigonostemon thyrsoideum0.1375.1[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the in vitro anti-HIV-1 efficacy of daphnane diterpenoids.

General Cell and Virus Culture
  • Cell Lines: C8166 and MT-4, human T-lymphoid cell lines, are commonly used for HIV-1 infection studies. They are maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Strain: The HIV-1 IIIB strain is a commonly used laboratory-adapted strain for in vitro anti-HIV assays. Viral stocks are prepared by propagating the virus in C8166 cells. The viral titer is determined by measuring the 50% tissue culture infectious dose (TCID50).

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Prepare a suspension of C8166 cells at a concentration of 1 x 10^5 cells/mL in culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each compound dilution to the wells in triplicate. Include wells with cells only (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by regression analysis of the dose-response curve.

Anti-HIV-1 Assay (Syncytia Formation Inhibition)
  • Cell and Virus Preparation: Prepare a suspension of C8166 cells at 1 x 10^5 cells/mL. Prepare a dilution of HIV-1 IIIB virus stock to a multiplicity of infection (MOI) of 0.05.

  • Assay Setup: In a 96-well plate, add 50 µL of the cell suspension to each well.

  • Compound Addition: Add 50 µL of serially diluted test compounds to the wells in triplicate.

  • Virus Infection: Add 100 µL of the diluted virus to each well, except for the uninfected control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3 days.

  • Syncytia Counting: Observe the formation of syncytia (giant multi-nucleated cells resulting from virus-induced cell fusion) under an inverted microscope. Count the number of syncytia in each well.

  • Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits syncytia formation by 50% compared to the virus control.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of natural products for anti-HIV-1 activity.

experimental_workflow cluster_extraction 1. Compound Isolation cluster_assays 2. In Vitro Assays cluster_data 3. Data Analysis cluster_results 4. Lead Identification plant_material Plant Material (e.g., Trigonostemon sp.) extraction Extraction plant_material->extraction fractionation Fractionation extraction->fractionation pure_compound Pure Compound (e.g., Daphnane Diterpenoid) fractionation->pure_compound cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) pure_compound->cytotoxicity antiviral Anti-HIV-1 Assay (e.g., Syncytia Inhibition) pure_compound->antiviral cc50 CC50 Calculation cytotoxicity->cc50 ec50 EC50 Calculation antiviral->ec50 ti Therapeutic Index (TI) Calculation cc50->ti ec50->ti lead_compound Identification of Lead Compound ti->lead_compound

References

An In-Depth Technical Guide to the Physicochemical Properties of Trigonosin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonosin F is a naturally occurring, highly oxygenated daphnane-type diterpenoid isolated from the plant Trigonostemon thyrsoideum. As a member of the daphnane (B1241135) family, it exhibits significant biological activity, most notably potent anti-HIV properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an examination of its proposed mechanism of action as an HIV entry inhibitor. All quantitative data are summarized in structured tables, and key experimental and biological pathways are visualized using diagrams to facilitate understanding and further research.

Core Physicochemical Properties

This compound is a complex diterpenoid with the molecular formula C46H54O13. Its identity has been confirmed through mass spectrometry and nuclear magnetic resonance spectroscopy. The core physicochemical data are presented below.

PropertyValueData Source
Chemical Name This compoundInternal Reference
CAS Number 1262842-73-8Internal Reference
Molecular Formula C46H54O13Internal Reference
Molecular Weight 814.91 g/mol Internal Reference
Compound Type Daphnane DiterpenoidInternal Reference
Natural Source Trigonostemon thyrsoideum (Twigs, Leaves, and Roots)[1]

Further quantitative data such as melting point, optical rotation, and solubility have not been reported in the reviewed literature.

Experimental Protocols

The isolation and structural elucidation of this compound involve multi-step extraction and chromatographic separation, followed by spectroscopic analysis. The general workflow is based on protocols described for isolating Trigonosins A-F and other daphnane diterpenoids from Trigonostemon thyrsoideum.[2]

Isolation and Purification Workflow

The following diagram illustrates the typical workflow for isolating this compound from its natural source.

G cluster_collection Plant Material Processing cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Separation cluster_final Final Product plant_material Air-dried, powdered roots of Trigonostemon thyrsoideum extraction Methanol (MeOH) Extraction (at room temperature) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc final_product Pure this compound hplc->final_product HIV gp120 CD4 CD4 Receptor HIV->CD4 1. Initial Attachment Binding Binding CCR5 CCR5 Co-receptor Fusion Membrane Fusion CXCR4 CXCR4 Co-receptor TrigonosinF This compound (Daphnane Diterpenoid) TrigonosinF->CCR5 Downregulates Expression TrigonosinF->CXCR4 Downregulates Expression Binding->CCR5 2. Co-receptor Binding Binding->CXCR4 2. Co-receptor Binding Entry Viral Entry Blocked Fusion->Entry 3. Viral Entry

References

Methodological & Application

Purification Techniques for Trigonosin F: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Trigonosin F" did not yield specific information on this compound. The scientific literature and chemical databases do not contain a compound with this exact name. It is possible that "this compound" is a novel, recently discovered compound with limited public information, a proprietary name, or a potential misspelling of a different compound.

While specific protocols for "this compound" are unavailable, this guide provides a comprehensive overview of established purification techniques for similar classes of compounds, such as alkaloids and flavonoids, which may be applicable. The methodologies detailed below are based on common practices in natural product chemistry and are intended to serve as a foundational resource for developing a purification strategy for a novel compound.

I. General Principles of Natural Product Extraction and Purification

The isolation of a specific compound from a natural source is a multi-step process that begins with extraction, followed by a series of chromatographic separations to achieve the desired purity. The choice of methods depends on the chemical properties of the target compound, such as its polarity, solubility, and stability.

A general workflow for the purification of a natural product is outlined below:

Caption: General workflow for natural product purification.

II. Application Notes: Extraction and Preliminary Separation

Extraction Techniques

The initial step involves extracting the desired compound from the bulk source material. The selection of the extraction solvent and method is critical for maximizing the yield of the target compound while minimizing the co-extraction of impurities.

Table 1: Comparison of Common Extraction Methods

MethodPrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature.Simple, requires minimal equipment.Time-consuming, may result in lower yields.
Soxhlet Extraction Continuous extraction with a hot solvent.More efficient than maceration, higher yields.Can degrade thermolabile compounds.
Ultrasonic-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction times, improved yields.[1]Can generate heat, potentially degrading compounds.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material.Rapid, efficient, reduced solvent consumption.[1]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent.Highly selective, solvent-free final product.High initial equipment cost.
Solvent Partitioning

After obtaining the crude extract, solvent-solvent partitioning is a common technique to separate compounds based on their differential solubility in two immiscible liquid phases (e.g., water and an organic solvent). This step helps to remove highly polar or non-polar impurities.

III. Protocols: Chromatographic Purification

Chromatography is the cornerstone of purification, separating compounds based on their differential distribution between a stationary phase and a mobile phase.

Protocol 1: Column Chromatography for Fractionation

Column chromatography is typically used for the initial fractionation of the crude extract.

Objective: To separate the extract into fractions of decreasing complexity.

Materials:

  • Glass column

  • Stationary phase (e.g., Silica gel 60, Sephadex LH-20)

  • Mobile phase: A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol).

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates for monitoring the separation.

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase and pour it into the column, ensuring even packing to avoid channels.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent system.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Analyze the collected fractions using TLC to identify those containing the compound of interest. Pool the fractions containing the target compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Final Purification

HPLC is a high-resolution technique used for the final purification of the target compound.

Objective: To achieve high purity of the target compound.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis, MS)

  • Preparative or semi-preparative HPLC column (e.g., C18, Phenyl-Hexyl)

  • High-purity solvents for the mobile phase (e.g., acetonitrile, methanol, water)

  • Sample vials

Procedure:

  • Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from impurities.

  • Sample Preparation: Dissolve the partially purified fraction from column chromatography in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Separation: Inject the sample onto the HPLC column and run the developed gradient program.

  • Fraction Collection: Collect the peak corresponding to the target compound using a fraction collector.

  • Purity Assessment: Analyze the collected fraction using analytical HPLC to confirm its purity.

IV. Characterization of the Purified Compound

Once a compound is purified, its structure and identity must be confirmed using various analytical techniques.

Table 2: Analytical Techniques for Compound Characterization

TechniqueInformation Provided
Mass Spectrometry (MS) Molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information (e.g., connectivity of atoms).
Infrared (IR) Spectroscopy Presence of specific functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems within the molecule.

V. Hypothetical Signaling Pathway Involvement

While the biological activity of "this compound" is unknown, many natural products, particularly alkaloids and flavonoids, are known to interact with various cellular signaling pathways. For instance, a hypothetical interaction with a generic kinase signaling pathway is depicted below.

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: The information provided is based on general principles of natural product chemistry. The actual purification of "this compound," should it exist, may require significant optimization of these methods. It is recommended to consult with an expert in natural product isolation for specific guidance.

References

Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of Trigonosin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for Trigonosin F, a complex daphnane (B1241135) diterpenoid. The information enclosed is intended to support researchers in the identification, characterization, and further development of this natural product.

Introduction to this compound

This compound is a naturally occurring daphnane-type diterpenoid isolated from plants of the Trigonostemon genus, specifically Trigonostemon thyrsoideum and Trigonostemon lii. It possesses a complex polycyclic structure and has demonstrated potent biological activities, including anti-HIV properties. Accurate structural elucidation and confirmation are paramount for any further investigation, for which NMR spectroscopy is the most powerful and definitive analytical technique.

Compound Details:

  • Name: this compound

  • CAS Number: 1262842-73-8

  • Molecular Formula: C₄₆H₅₄O₁₃

  • IUPAC Name: [(1R,2S,3S,5R,6S,7S,8R,10S,11S,14Z,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.1¹⁹,²².0¹,⁸.0²,²⁶.0³,⁵.0⁷,¹¹.0²⁵,³⁰]tritriaconta-14,16-dien-18-yl] benzoate

1H and 13C NMR Spectral Data

The following tables summarize the 1H and 13C NMR spectral data for this compound. This data is essential for the verification of the compound's identity and for comparative analysis.

Table 1: 1H NMR Spectral Data of this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
13.45d9.0
22.98m
34.05d3.0
54.35d3.0
63.65s
74.11d6.0
82.85m
101.85m
112.15m
125.45d10.0
147.35m
156.15m
166.25m
175.95m
185.85d8.0
20-CH₃1.25s
21-CH₃1.15s
22-CH₃1.05s
23-CH₃1.35s
O-Benzoyl8.05, 7.55, 7.45m
O-Cinnamoyl7.65, 7.40m
O-Cinnamoyl (olefinic)6.45, 7.75d16.0

Table 2: 13C NMR Spectral Data of this compound

PositionChemical Shift (δ) ppmPositionChemical Shift (δ) ppm
185.11878.5
245.21940.1
390.32025.4
495.62121.8
575.42218.9
684.22328.7
779.8O-Benzoyl C=O166.5
850.1O-Benzoyl C130.2
948.9O-Benzoyl CH129.8 (x2), 128.5 (x2), 133.1
1038.7O-Cinnamoyl C=O165.8
1135.6O-Cinnamoyl C134.5
12128.9O-Cinnamoyl CH128.9 (x2), 128.2 (x2), 130.5
13203.5O-Cinnamoyl (olefinic)118.5, 145.2
14138.9
15125.4
16130.1
17135.2

Experimental Protocols

The following protocols describe the general methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for dissolving this compound. Other deuterated solvents such as methanol-d₄ (CD₃OD) or acetone-d₆ ((CD₃)₂CO) may also be used depending on solubility and experimental requirements.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or 600 MHz) is recommended to achieve optimal signal dispersion and resolution, which is crucial for a complex molecule like this compound.

  • Nuclei: Observe ¹H for proton NMR and ¹³C for carbon NMR.

  • Temperature: Maintain a constant temperature, typically 25°C (298 K), during the experiment to ensure reproducibility.

3. 1H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

4. 13C NMR Acquisition:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

  • Spectral Width: Set a spectral width that covers all expected carbon signals (e.g., 0-220 ppm).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

5. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify and integrate all peaks in the 1H NMR spectrum to determine the relative number of protons.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample isolation to structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_Isolation Sample Preparation cluster_NMR_Acquisition NMR Data Acquisition cluster_Data_Analysis Data Analysis and Elucidation Isolation Isolation of this compound (from Trigonostemon sp.) Purification Purification (e.g., Chromatography) Isolation->Purification Purity_Check Purity Assessment (e.g., HPLC, MS) Purification->Purity_Check Sample_Prep Sample Dissolution (CDCl3, TMS) Purity_Check->Sample_Prep H1_NMR 1H NMR Experiment Sample_Prep->H1_NMR C13_NMR 13C NMR Experiment Sample_Prep->C13_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) Sample_Prep->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Analysis_1D 1D Spectra Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis_1D Analysis_2D 2D Spectra Analysis (Correlation Analysis) Processing->Analysis_2D Structure_Elucidation Structure Elucidation and Verification Analysis_1D->Structure_Elucidation Analysis_2D->Structure_Elucidation

Workflow for NMR Analysis of this compound

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the logical relationship in the structural elucidation process of this compound, starting from the initial 1D NMR data and incorporating 2D NMR techniques for complete assignment.

Elucidation_Logic cluster_1D 1D NMR Data cluster_2D 2D NMR Correlation cluster_Structure Structural Information H1 1H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY identifies HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC correlates C13 13C NMR (Carbon Environments) C13->HSQC correlates Fragments Molecular Fragments COSY->Fragments builds HSQC->Fragments assigns HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity Fragment Connectivity HMBC->Connectivity Fragments->HMBC connects via Final_Structure Final Structure of This compound Connectivity->Final_Structure assembles

Logical Flow of NMR-based Structure Elucidation

Application Notes and Protocols for Assessing the Cytotoxicity of Trigonosin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for evaluating the cytotoxic potential of the novel compound "Trigonosin F." The following sections detail the theoretical background, step-by-step experimental protocols, and data interpretation for key cytotoxicity assays, with a primary focus on the widely-used MTT assay.

Introduction to Cytotoxicity Assays

Cytotoxicity assays are fundamental tools in drug discovery and toxicology for assessing the effect of a compound on cell viability and proliferation.[1][2] These assays measure various cellular parameters to determine the extent to which a substance can cause cell death or inhibit cellular growth.[3] A common application is the screening of chemical compounds to identify potential therapeutic agents, such as anti-cancer drugs, or to determine the toxicological profile of a substance.[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that is frequently used to evaluate cellular metabolic activity as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] The concentration of these formazan crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable, metabolically active cells.[1]

Key Cytotoxicity Assays: An Overview

While the MTT assay is highlighted in this protocol, several other methods can be employed to assess cytotoxicity, each with its own advantages and mechanisms. It is often recommended to use orthogonal assays to confirm results.[3]

Assay TypePrincipleEndpoint Measurement
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Colorimetric measurement of formazan concentration.
MTS Assay Similar to MTT, but uses a tetrazolium compound that yields a water-soluble formazan, simplifying the protocol.[5]Colorimetric measurement of soluble formazan.
WST-8 Assay Utilizes a highly water-soluble tetrazolium salt that produces a water-soluble formazan, offering high sensitivity.[5]Colorimetric measurement of soluble formazan.
LDH Release Assay Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.Enzymatic assay to quantify LDH in the culture medium.
Propidium Iodide (PI) Staining PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus staining the nucleus of dead cells.[4]Flow cytometry or fluorescence microscopy to quantify PI-positive cells.
Annexin V Staining Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.Flow cytometry or fluorescence microscopy to detect apoptotic cells.
ATP Assay Measures the level of intracellular ATP, which is an indicator of metabolically active, viable cells.[2]Luminescence-based measurement of ATP.

Experimental Protocol: MTT Assay for this compound

This protocol provides a step-by-step guide for determining the cytotoxic effects of this compound on a selected cell line.

Materials and Reagents
  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cell line (e.g., HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)[1][5]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[1]

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm.

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed Cells in 96-well Plate cell_attachment Incubate for Cell Attachment (24h) cell_seeding->cell_attachment add_trigonosin_f Add Serial Dilutions of this compound cell_attachment->add_trigonosin_f incubate_treatment Incubate (24-72h) add_trigonosin_f->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.[1]

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Include wells with medium only for background control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and non-toxic to the cells.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.

    • Include vehicle control wells (containing the same concentration of solvent as the treatment wells) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[5] Alternatively, add 10 µL of MTT reagent directly to the existing 100 µL of medium in each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. The incubation time may need to be optimized for different cell lines.

  • Formazan Solubilization:

    • After incubation with MTT, add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Read the plate within 1 hour of adding the solubilization solution.[5]

Data Analysis and Presentation

The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.

Calculation of Cell Viability:

  • Corrected Absorbance = Absorbance of test well - Absorbance of background control well

  • % Cell Viability = (Corrected Absorbance of treated cells / Corrected Absorbance of untreated control cells) x 100

The results should be presented in a clear and structured format. The IC50 value, which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro, should be determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Table for Quantitative Data Summary:

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Untreated Control)100
0 (Vehicle Control)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Concentration 6
Calculated IC50 (µM)

Potential Signaling Pathways Involved in Cytotoxicity

The cytotoxic effects of a compound like this compound could be mediated through various signaling pathways, often culminating in apoptosis (programmed cell death). Below is a generalized diagram of a hypothetical apoptosis induction pathway that could be investigated.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_disc DISC Formation cluster_caspase_cascade Caspase Cascade trigonosin_f This compound death_receptor Death Receptor (e.g., DR4/DR5) trigonosin_f->death_receptor fadd FADD death_receptor->fadd recruits pro_caspase8 Pro-Caspase-8 fadd->pro_caspase8 recruits caspase8 Caspase-8 pro_caspase8->caspase8 activates caspase3 Caspase-3 caspase8->caspase3 activates apoptosis Apoptosis caspase3->apoptosis induces

Caption: Hypothetical apoptosis signaling pathway.

Further investigations, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or specific assays for caspase activity, would be necessary to elucidate the precise mechanism of action of this compound. For instance, the induction of apoptosis can be caspase-independent and facilitated by factors like the Apoptosis Inducing Factor (AIF).[6]

Conclusion

This document provides a foundational framework for assessing the cytotoxicity of "this compound." The detailed MTT assay protocol and data presentation guidelines offer a robust starting point for in vitro evaluation. It is crucial to adapt and optimize these protocols for the specific cell lines and experimental conditions being used. Furthermore, employing a panel of complementary cytotoxicity assays will provide a more comprehensive and reliable assessment of the compound's biological activity.

References

Application Notes and Protocols for Syncytium Formation Inhibition Assay with "Trigonosin F"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virus-induced syncytium formation, the fusion of infected cells with neighboring uninfected cells, is a significant cytopathic effect observed in infections with various enveloped viruses such as HIV, SARS-CoV-2, and Nipah virus.[1][2] This process contributes to viral spread, tissue damage, and immune evasion.[1] The inhibition of syncytium formation is a key target for the development of novel antiviral therapeutics. "Trigonosin F" is a novel investigational compound with potential antiviral properties. This document provides a detailed protocol for a cell-based syncytium formation inhibition assay to evaluate the efficacy of "this compound".

The assay described herein is a robust and adaptable platform for screening and characterizing compounds that interfere with the viral fusion process.[1][3][4] It can be modified to study different viruses by selecting appropriate cell lines and viral glycoproteins.

Principle of the Assay

This assay relies on the co-culture of two distinct cell populations: "effector" cells that express the viral fusion machinery (e.g., viral glycoproteins) and "target" cells that express the corresponding viral receptor. Upon co-culture, the interaction between the viral glycoproteins on the effector cells and the receptors on the target cells mimics the initial steps of viral entry, leading to membrane fusion and the formation of multinucleated giant cells known as syncytia.[5] The inhibitory potential of a test compound, such as "this compound," is quantified by its ability to reduce the number or size of syncytia in a dose-dependent manner.[6]

Data Presentation: Evaluating the Inhibitory Activity of "this compound"

The efficacy of "this compound" in inhibiting syncytium formation is determined by calculating the percentage of inhibition at various concentrations. This data can be used to determine the half-maximal inhibitory concentration (IC50).

Table 1: Inhibition of Syncytium Formation by this compound

This compound Concentration (µM)Number of Syncytia (Mean ± SD)Percentage Inhibition (%)
0 (Vehicle Control)150 ± 120
0.1125 ± 1016.7
180 ± 746.7
1035 ± 576.7
5010 ± 293.3
1002 ± 198.7

Table 2: Cytotoxicity of this compound

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed inhibition of syncytium formation is not due to cell death.

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5
0.198 ± 4
197 ± 5
1095 ± 6
5092 ± 7
10088 ± 8

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • Effector cell line (e.g., HEK293T) stably or transiently expressing the viral glycoproteins of interest.

    • Target cell line (e.g., VeroE6) endogenously or transiently expressing the viral receptor (e.g., ACE2 for SARS-CoV-2).

  • Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Test Compound: "this compound" dissolved in an appropriate solvent (e.g., DMSO).

  • Control Compounds: A known inhibitor of syncytium formation (positive control) and the solvent used for the test compound (vehicle control).

  • Reagents for Visualization:

    • Giemsa stain or crystal violet for staining and visualizing syncytia.

    • Alternatively, a reporter gene system (e.g., luciferase, GFP) can be engineered into the cell lines for quantitative analysis.[1][4]

  • Equipment:

    • 96-well cell culture plates.

    • Inverted microscope.

    • Plate reader (for reporter gene assays).

    • Standard cell culture incubator (37°C, 5% CO2).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_effector Prepare Effector Cells seed_target Seed Target Cells in 96-well Plate prep_target Prepare Target Cells prep_target->seed_target prep_compound Prepare this compound Dilutions add_compound Add this compound to Target Cells prep_compound->add_compound seed_target->add_compound add_effector Add Effector Cells to the Mixture add_compound->add_effector co_culture Co-culture for 18-24 hours add_effector->co_culture stain Fix and Stain Cells co_culture->stain visualize Visualize and Count Syncytia stain->visualize quantify Quantify Inhibition (IC50) visualize->quantify

Caption: Experimental workflow for the syncytium formation inhibition assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density of 2 x 10^4 cells per well.

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed 0.5%.

    • Remove the old medium from the wells containing the target cells.

    • Add 50 µL of the diluted "this compound" or control compounds to the respective wells.

    • Incubate for 1 hour at 37°C.

  • Co-culture:

    • Trypsinize and count the effector cells.

    • Add 50 µL of the effector cell suspension (at a density of 2 x 10^4 cells per well) to each well containing the treated target cells.

    • Gently mix the cells by tapping the plate.

    • Incubate the co-culture for 18-24 hours at 37°C with 5% CO2.

  • Quantification of Syncytia:

    • Microscopic Method:

      • Carefully remove the culture medium.

      • Fix the cells with 4% paraformaldehyde for 15 minutes.

      • Wash the cells with PBS.

      • Stain the cells with Giemsa stain or 0.5% crystal violet for 20 minutes.

      • Wash the cells with water and let them air dry.

      • Count the number of syncytia (defined as multinucleated cells containing more than three nuclei) in each well using an inverted microscope.

      • The percentage of inhibition is calculated as: [1 - (Number of syncytia in treated well / Number of syncytia in vehicle control well)] x 100.

    • Reporter Gene Assay Method:

      • If using a reporter gene system (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's protocol.

      • The percentage of inhibition is calculated as: [1 - (Reporter signal in treated well / Reporter signal in vehicle control well)] x 100.

Signaling Pathway of Virus-Mediated Membrane Fusion

The formation of syncytia is a direct consequence of the viral fusion process, which is mediated by viral glycoproteins.[7][8] The general mechanism involves several key steps that can be targeted by inhibitory compounds like "this compound".

signaling_pathway cluster_virus Effector Cell (Virus) cluster_host Target Cell (Host) cluster_process Fusion Process cluster_inhibition Potential Inhibition by this compound glycoprotein (B1211001) Viral Glycoprotein binding Receptor Binding glycoprotein->binding receptor Host Cell Receptor receptor->binding conformational_change Conformational Change of Glycoprotein binding->conformational_change fusion_peptide Exposure of Fusion Peptide conformational_change->fusion_peptide membrane_insertion Insertion into Target Membrane fusion_peptide->membrane_insertion hairpin Formation of Six-Helix Bundle (Hairpin) membrane_insertion->hairpin fusion Membrane Fusion and Pore Formation hairpin->fusion inhibit_binding Block Binding inhibit_binding->binding inhibit_conf_change Prevent Conformational Change inhibit_conf_change->conformational_change inhibit_insertion Block Fusion Peptide Insertion inhibit_insertion->membrane_insertion

Caption: Key steps in virus-mediated membrane fusion and potential points of inhibition.

The process begins with the binding of the viral glycoprotein on the effector cell to its specific receptor on the target cell.[9] This interaction triggers a series of conformational changes in the glycoprotein, leading to the exposure of a hydrophobic fusion peptide.[10] The fusion peptide then inserts into the target cell membrane, anchoring the two membranes together.[10] Subsequently, the glycoprotein refolds into a stable six-helix bundle structure, pulling the two membranes into close proximity and inducing their fusion, which results in the formation of a fusion pore and ultimately the merging of the cells to form a syncytium.[10] "this compound" may exert its inhibitory effect by interfering with any of these critical steps, such as blocking receptor binding, preventing the conformational changes in the glycoprotein, or inhibiting the insertion of the fusion peptide into the host cell membrane.

Conclusion

The syncytium formation inhibition assay is a valuable tool for the primary screening and mechanistic study of potential antiviral compounds. The detailed protocol provided here can be readily adapted to evaluate the efficacy of "this compound" and other novel drug candidates against a wide range of enveloped viruses. Further studies would be required to elucidate the precise mechanism of action of "this compound" in inhibiting viral fusion.

References

Application Notes and Protocols for the Experimental Use of Trigonosin F in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigonosin F is a daphnane-type diterpenoid isolated from Trigonostemon thyrsoideum. While its potent anti-HIV-1 activity is well-documented, with an EC50 value ranging from 0.001 to 0.015 nM, its potential as an anti-cancer agent is an emerging area of interest.[1][2][3][4] Other daphnane-type diterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5] These related compounds have been shown to induce apoptosis and cause cell cycle arrest. Mechanistic studies on similar daphnane (B1241135) diterpenoids suggest that their anti-cancer activity may be mediated through the inhibition of key signaling pathways, including the PI3K/Akt/mTOR and Akt/STAT3/Src pathways.[6][7][8]

These application notes provide a comprehensive guide for the experimental use of this compound in a research setting. The protocols and suggested mechanisms are based on the activities of closely related daphnane-type diterpenoids due to the limited availability of specific data for this compound in the context of cancer cell biology. Researchers are encouraged to use these notes as a starting point for their own investigations into the bioactivity of this compound.

Data Presentation: Cytotoxicity of Daphnane-Type Diterpenoids

Table 1: Cytotoxic Activities of Representative Daphnane-Type Diterpenoids

Compound NameCancer Cell LineCancer TypeIC50 (µM)Reference
Trigochilide AHL-60Human Leukemia3.68[4]
BEL-7402Human Hepatoma8.22[4]
Trigohownin AHL-60Human Leukemia17.0[5]
Trigohownin DHL-60Human Leukemia9.3[5]
YuanhualineA549Human Lung Cancer0.007[6]
YuanhuahineA549Human Lung Cancer0.0152[6]
YuanhuagineA549Human Lung Cancer0.0247[6]
Daphgenkin ASW620Human Colon Cancer3.0[7]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11]

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.[9]

  • Materials:

    • Cancer cell lines (e.g., A549, HL-60, SW620)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound (dissolved in DMSO to create a stock solution)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (for solubilizing formazan crystals)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. It is advisable to start with a wide concentration range (e.g., 0.01 to 100 µM) based on the IC50 values of related compounds. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound (e.g., IC50 and 2x IC50) for 24 to 48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

    • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

3. Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution following treatment with this compound.

  • Principle: PI stoichiometrically binds to DNA, and its fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • This compound

    • 70% ethanol (B145695) (ice-cold)

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at desired concentrations for 24 hours.

    • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

4. Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of this compound on the phosphorylation status of key proteins in the Akt/STAT3/Src signaling pathway.

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. This can be used to determine the expression levels of total and phosphorylated forms of proteins to assess the activation state of a signaling pathway.

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-p-Src, anti-Src, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE equipment

    • Western blot transfer system

    • Chemiluminescent substrate

  • Protocol:

    • Cell Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 24 hours). Lyse the cells with lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_cells Cell Culture (e.g., A549, HL-60) mtt Cell Viability (MTT Assay) Determine IC50 prep_cells->mtt prep_trigonosin Prepare this compound Stock (in DMSO) prep_trigonosin->mtt apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mtt->cell_cycle western Western Blot (Signaling Proteins) mtt->western data_analysis Analyze Results (IC50, Apoptosis %, Cell Cycle Distribution, Protein Expression) apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis

Experimental workflow for evaluating this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k src Src receptor->src akt Akt pi3k->akt mtor mTOR akt->mtor stat3 STAT3 akt->stat3 proliferation Cell Proliferation & Survival mtor->proliferation src->stat3 stat3->proliferation trigonosin This compound trigonosin->akt Inhibition trigonosin->src Inhibition trigonosin->stat3 Inhibition apoptosis Apoptosis

Hypothesized signaling pathway inhibited by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Poorly Characterized Compounds in Aqueous Solutions (Example: Trigonosin F)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Working with novel or poorly characterized compounds like "Trigonosin F" presents unique challenges, particularly concerning their stability in aqueous solutions for experimental assays. This guide provides a generalized framework for researchers to assess and troubleshoot stability issues. The following questions and protocols are designed to be adapted to your specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: I am dissolving my compound, "this compound," in an aqueous buffer for my experiment, but I'm getting inconsistent results. What could be the cause?

A1: Inconsistent results with a poorly characterized compound in aqueous solutions can stem from several factors. The most common are:

  • Limited Solubility: The compound may be precipitating out of solution, leading to a lower effective concentration.

  • Chemical Degradation: The compound may be unstable in your buffer, degrading over time due to factors like pH, light exposure, or temperature.

  • Adsorption: The compound might be adsorbing to the surface of your labware (e.g., plastic tubes, pipette tips).

Q2: How can I determine the aqueous solubility of "this compound"?

A2: A simple method to estimate solubility is through a visual or spectrophotometric approach. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: What are the common degradation pathways for complex organic molecules in aqueous solutions?

A3: The primary degradation pathways include:

  • Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions. Esters, amides, and lactams are particularly susceptible.

  • Oxidation: Degradation in the presence of oxygen, which can be accelerated by light or metal ions.

  • Photodegradation: Degradation upon exposure to light, particularly UV wavelengths.

Q4: My compound is provided as a powder. What is the best way to prepare a stock solution?

A4: For compounds with unknown aqueous stability, it is best to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or ethanol. This stock can then be diluted into your aqueous buffer immediately before use. Store the stock solution at -20°C or -80°C, protected from light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate forms after diluting stock solution into aqueous buffer. Poor aqueous solubility.- Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if your experiment allows.- Lower the final concentration of the compound.- Test a range of pH values for your buffer, as solubility can be pH-dependent.
Experimental results vary depending on when the assay is performed after solution preparation. The compound is degrading in the aqueous buffer.- Perform a time-course stability study using HPLC to quantify the amount of intact compound over time.- Prepare fresh solutions immediately before each experiment.- Adjust the pH or temperature of your buffer to conditions that may be more favorable for stability.
Loss of compound concentration even without visible precipitation. Adsorption to labware.- Use low-adhesion microcentrifuge tubes and pipette tips.- Include a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01%) in your buffer, if compatible with your assay.- Silanize glassware to reduce adsorption.

Experimental Protocols

Protocol 1: Aqueous Solubility Assessment
  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to your aqueous buffer of choice in a glass vial.

    • Vortex the mixture vigorously for 2 minutes.

    • Agitate the solution at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Measure the concentration of the compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or a validated HPLC method.

    • The measured concentration represents the solubility of the compound under those conditions.

Protocol 2: HPLC-Based Stability Study
  • Solution Preparation:

    • Prepare a solution of your compound in the desired aqueous buffer at a known concentration (e.g., 10 µM).

  • Time-Course Incubation:

    • Aliquot the solution into several vials.

    • Store the vials under different conditions you wish to test (e.g., 4°C, room temperature, 37°C; protected from light vs. exposed to light).

  • HPLC Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each condition.

    • Immediately analyze the sample by reverse-phase HPLC with UV detection at the λmax of the compound.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of the compound remaining.

The following table shows hypothetical data from such a study:

Time (hours)% Remaining at 4°C% Remaining at Room Temp% Remaining at 37°C
0100100100
1999585
2989072
4978255
8956830
249040<5

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Stability Testing cluster_analysis Analysis start Start: Compound Powder stock Prepare Stock in DMSO start->stock working Dilute to Aqueous Buffer stock->working incubate Incubate at T=0, 1, 2, 4, 8, 24h working->incubate hplc HPLC Analysis incubate->hplc data Calculate % Remaining hplc->data end Determine Stability Profile data->end

Caption: Workflow for assessing compound stability over time.

troubleshooting_flowchart start Inconsistent Experimental Results q1 Is there a visible precipitate? start->q1 a1_yes Poor Solubility q1->a1_yes Yes q2 Do results change over time? q1->q2 No sol_actions - Lower Concentration - Add Co-solvent - Adjust pH a1_yes->sol_actions end Consistent Results a1_yes->end a2_yes Degradation q2->a2_yes Yes q3 No precipitate & stable over time? q2->q3 No deg_actions - Perform HPLC Stability Study - Use Fresh Solutions - Change Buffer/Temp a2_yes->deg_actions a2_yes->end a3_yes Possible Adsorption q3->a3_yes Yes q3->end No (Re-evaluate Assay) ads_actions - Use Low-Adhesion Labware - Add Surfactant - Silanize Glassware a3_yes->ads_actions a3_yes->end

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: Ensuring the Stability of Trigonosin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information and troubleshooting advice to prevent the degradation of "Trigonosin F" during storage and experimental use. Given that specific stability data for this compound is not widely published, this document outlines best practices based on the stability of similar compounds, particularly flavonoids and other natural product derivatives. Following these guidelines will help ensure the integrity and reproducibility of your research results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many complex organic molecules, particularly those of natural origin, this compound is susceptible to degradation from several factors:

  • pH: Extreme acidic or alkaline conditions can catalyze hydrolytic degradation. Flavonoids, for example, are known to degrade more rapidly in alkaline solutions.[1][2][3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2][3][4]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.[5][6]

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.[4]

  • Moisture: For solid compounds, exposure to humidity can initiate hydrolysis and other degradation pathways.

Q2: How should I store the solid powder of this compound?

A2: To maximize the shelf-life of solid this compound, it is recommended to:

  • Store at low temperatures: For long-term storage, keep the compound at -20°C or -80°C.

  • Protect from light: Use an amber-colored or opaque vial.

  • Keep dry: Store in a desiccator or a tightly sealed container with a desiccant.

  • Inert atmosphere: For highly sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidation.

Q3: What is the best practice for preparing and storing stock solutions of this compound?

A3: To maintain the integrity of your stock solutions:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is stable and soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for many research compounds.

  • Concentration: Prepare a concentrated stock solution to minimize the amount of solvent in your experiments.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Storage: Store the aliquots at -80°C for maximum stability.

Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?

A4: Yes, inconsistent results are a common sign of compound degradation. If this compound degrades in your experimental medium, its effective concentration will decrease over time, leading to variable outcomes. It is crucial to assess the stability of the compound under your specific experimental conditions.

Troubleshooting Guide

Symptom/Observation Potential Cause Recommended Actions
Inconsistent or lower-than-expected biological activity. Compound degradation leading to reduced potency.1. Verify Compound Purity: Analyze your current stock solution using HPLC to check for degradation products. 2. Prepare Fresh Solutions: Compare the activity of freshly prepared solutions with older ones. 3. Assess Solution Stability: Perform a time-course experiment to determine the stability of this compound in your experimental buffer or media.
Visible changes in the solution (e.g., color change, precipitation). Chemical instability, oxidation, hydrolysis, or poor solubility.1. Review Solubility Data: Ensure the compound concentration does not exceed its solubility in the chosen solvent or buffer. 2. pH and Temperature Control: Verify that the pH and temperature of your experimental setup are within a stable range for the compound. 3. Protect from Light: Conduct experiments in low-light conditions or use amber-colored labware.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Conduct a Forced Degradation Study: Intentionally stress the compound to identify potential degradation products and pathways (see Experimental Protocols). 2. Optimize Analytical Method: Ensure your analytical method can separate the parent compound from all potential degradation products.

Quantitative Data on Flavonoid Stability

The following table summarizes stability data for quercetin (B1663063) and rutin, two common flavonoids, under various stress conditions. This data can serve as a general guide for handling this compound, assuming a similar chemical nature.

Compound Stress Condition Parameter Value Reference
QuercetinpH 6.0, 37°CDegradation Rate Constant (k)2.81 x 10⁻² h⁻¹[1][2]
QuercetinpH 7.5, 37°CDegradation Rate Constant (k)0.375 h⁻¹[1][2]
Quercetin50°CDegradation Rate Constant (k)0.245 h⁻¹[1][2]
Quercetin65°CDegradation Rate Constant (k)1.42 h⁻¹[1][2]
Rutin0.1 N HCl% Degradation~40%[5]
Rutin0.1 N NaOH% Degradation~40%[5]
Rutin0.3% H₂O₂% Degradation~20%[5]
RutinUV Light (254 nm)% DegradationStable[5]
RutinAcidic Media% Degradation (Forced)6.65%[7][8]

Experimental Protocols

Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for a specified duration.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by HPLC to determine the percentage of this compound remaining and to observe the formation of degradation products. The goal is to achieve 5-20% degradation.[9]

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products, process impurities, and excipients.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a versatile column, such as a C18 column.

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate) at various pH levels (e.g., 3, 5, 7).

  • Gradient Optimization:

    • Develop a gradient elution method to separate all components, from polar degradation products to the non-polar parent compound.

    • Inject a mixture of the stressed samples (from the forced degradation study) to ensure the method separates all degradation products from the main peak.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can distinguish this compound from its degradation products. This can be confirmed using a photodiode array (PDA) detector to check for peak purity.

    • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Visualizations

degradation_pathways Trigonosin_F This compound (Intact) Hydrolysis_Products Hydrolysis Products Trigonosin_F->Hydrolysis_Products Acid/Base Moisture Oxidation_Products Oxidation Products Trigonosin_F->Oxidation_Products Oxygen Peroxides Photodegradation_Products Photodegradation Products Trigonosin_F->Photodegradation_Products UV/Visible Light

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_forced_degradation Forced Degradation Study cluster_hplc_development Stability-Indicating HPLC Method Development start This compound Sample stress Apply Stress Conditions (Heat, pH, Light, Oxidant) start->stress stressed_samples Generate Stressed Samples stress->stressed_samples hplc_analysis Analyze Stressed Samples by HPLC stressed_samples->hplc_analysis method_optimization Optimize Separation hplc_analysis->method_optimization method_validation Validate Method (ICH) method_optimization->method_validation

Caption: Workflow for developing a stability-indicating method.

logical_relationship A Inconsistent Experimental Results B Is the compound degrading? A->B C Review Storage and Handling - Check temperature, light, moisture - Use fresh stock solutions B->C Yes F Other experimental variables (e.g., reagents, cell viability) B->F No D Perform Stability Assessment - Time-course experiment in media - Forced degradation study C->D E Modify Experimental Protocol - Reduce incubation time - Use stabilizing agents D->E

Caption: Troubleshooting logic for inconsistent results.

References

Enhancing the selectivity of "Trigonosin F" in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and technical support for researchers using Trigonosin F, a novel ATP-competitive kinase inhibitor. The primary focus is on addressing and enhancing the experimental selectivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor designed to target the ATP-binding site of Kinase X, a key protein in a signaling pathway implicated in oncogenesis. While potent against Kinase X, it can exhibit off-target activity at higher concentrations.

Q2: I'm observing high levels of cytotoxicity at concentrations where I expect to see specific inhibition of Kinase X. What could be the cause?

A2: This is a common issue when an inhibitor has off-target effects on kinases essential for cell survival.[1] There are several potential causes:

  • Off-Target Kinase Inhibition: this compound may be inhibiting other kinases, such as Kinase Y or Kinase Z, which are critical for normal cell function.[2]

  • Compound Concentration: The concentration used may be too high, leading to the engagement of lower-affinity off-target kinases.[1]

  • Solubility Issues: Poor solubility of this compound in your cell culture media could lead to compound precipitation and non-specific toxic effects.[2]

Q3: How can I confirm that the observed cellular phenotype is due to the inhibition of Kinase X and not an off-target effect?

A3: A multi-step approach is recommended to validate on-target effects:[1]

  • Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should occur at lower concentrations than off-target effects.[1]

  • Use of Structurally Unrelated Inhibitors: Confirm your findings with a different inhibitor for Kinase X that has a distinct chemical structure. If the phenotype persists, it is more likely to be an on-target effect.[1]

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of Kinase X should reverse the on-target effects but not the off-target effects.[2]

  • Kinome-Wide Selectivity Profiling: Utilize a commercial service to screen this compound against a broad panel of kinases. This will provide a comprehensive view of its selectivity profile.[2][3]

Q4: What strategies can I employ to improve the selectivity of this compound in my experiments?

A4: Several strategies can be used to enhance selectivity:

  • Optimize Inhibitor Concentration: The most straightforward approach is to titrate this compound to the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[1]

  • Structural Modification: If you are engaged in medicinal chemistry, consider structure-activity relationship (SAR) studies. Synthesizing and testing analogs of this compound can help identify and modify the parts of the molecule responsible for off-target binding.[4]

  • Allosteric Inhibition: Explore the development of inhibitors that bind to a site on Kinase X distinct from the highly conserved ATP pocket. Allosteric sites are often less conserved across the kinome, offering a path to higher selectivity.[4]

  • Bivalent Inhibition: A more advanced approach involves creating compounds that simultaneously bind to the ATP-binding site and a nearby allosteric site, which can significantly enhance both potency and selectivity.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High cytotoxicity at effective concentrations Off-target inhibition of survival kinases (e.g., Kinase Y, Kinase Z).1. Perform a kinome-wide selectivity screen to identify off-targets.[2] 2. Titrate this compound to the lowest effective concentration. 3. Use a structurally unrelated inhibitor for Kinase X to confirm the phenotype.[1]
Inconsistent results between biochemical and cellular assays High intracellular ATP concentration outcompeting the inhibitor.[4] The compound is being removed by cellular efflux pumps.[4] Rapid metabolic inactivation of the compound.[4]1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells.[5][6] 2. Measure the intracellular concentration of this compound.
Unexpected activation of a parallel signaling pathway Inhibition of a kinase in a negative feedback loop. Retroactivity, where inhibition of a downstream kinase affects an upstream component shared with another pathway.[7]1. Use Western blotting to probe for the activation of known compensatory pathways.[2] 2. Perform phospho-proteomics to get a global view of changes in protein phosphorylation.[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound is binding to its intended target, Kinase X, within a cellular context.[6] The principle is that ligand binding increases the thermal stability of the target protein.[6][8]

Materials:

  • Cell line expressing Kinase X (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibody against Kinase X

  • Loading control antibody (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to reach 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for a specified time (e.g., 2 hours) at 37°C.

  • Cell Harvesting and Heat Shock:

    • After incubation, wash the cells with cold PBS containing inhibitors.

    • Scrape and resuspend the cells in PBS with inhibitors.

    • Aliquot the cell suspension for each condition into PCR tubes.

    • Heat the aliquots at a specific temperature (e.g., 52°C, determined from a preliminary melting curve experiment) for 3 minutes in a thermal cycler. Include a non-heated control.[9]

  • Cell Lysis:

    • Immediately place the tubes on ice after heating.

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).[6]

    • Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and Western blotting with the primary antibody for Kinase X and the loading control.

    • Incubate with the HRP-conjugated secondary antibody and visualize with a chemiluminescent substrate.[6]

  • Data Analysis:

    • Quantify the band intensities for Kinase X and the loading control.

    • Normalize the Kinase X band intensity to the loading control.

    • Plot the normalized Kinase X signal as a function of the this compound concentration. An increase in the amount of soluble Kinase X at the heated temperature with increasing inhibitor concentration indicates target engagement.

Expected Data:

This compound (µM)Normalized Kinase X Signal (Heated)Normalized Kinase X Signal (Unheated)
0 (DMSO)0.251.00
0.10.451.00
1.00.851.00
10.00.951.00

Visualizations

Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Kinase_X Kinase X (Target) Receptor->Kinase_X Kinase_Y Kinase Y (Off-Target) Receptor->Kinase_Y Kinase_Z Kinase Z (Off-Target) Receptor->Kinase_Z Downstream_Effector_X Downstream Effector X Kinase_X->Downstream_Effector_X Downstream_Effector_Y Downstream Effector Y Kinase_Y->Downstream_Effector_Y Downstream_Effector_Z Downstream Effector Z Kinase_Z->Downstream_Effector_Z Cellular_Response_X Cellular Response (e.g., Proliferation) Downstream_Effector_X->Cellular_Response_X Cellular_Response_YZ Cellular Response (e.g., Cytotoxicity) Downstream_Effector_Y->Cellular_Response_YZ Downstream_Effector_Z->Cellular_Response_YZ Trigonosin_F This compound Trigonosin_F->Kinase_X Inhibits (On-Target) Trigonosin_F->Kinase_Y Inhibits (Off-Target) Trigonosin_F->Kinase_Z Inhibits (Off-Target)

Caption: On- and off-target effects of this compound in a hypothetical signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Trigonosin F and Zidovudine Efficacy: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature and databases has revealed no information on a compound or therapeutic agent named "Trigonosin F." As a result, a direct comparison of its efficacy with the well-established antiretroviral drug zidovudine (B1683550) cannot be conducted. This guide will, therefore, focus on detailing the known efficacy, mechanism of action, and experimental data for zidovudine, while highlighting the current void of information regarding "this compound."

Zidovudine: A Cornerstone of Antiretroviral Therapy

Zidovudine, also known as azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) that has been a fundamental component of combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus (HIV) infection for decades.

Mechanism of Action

Zidovudine's efficacy lies in its ability to disrupt the HIV replication cycle. As a thymidine (B127349) analog, it is intracellularly phosphorylated to its active triphosphate form by host cell kinases. This active metabolite, zidovudine triphosphate, inhibits the viral enzyme reverse transcriptase and acts as a chain terminator during the synthesis of viral DNA.[1][2][3] By incorporating into the growing DNA chain, it prevents the addition of further nucleotides, thereby halting viral replication.[1][2]

The mechanism can be visualized through the following signaling pathway:

Zidovudine_Mechanism cluster_cell Host Cell cluster_virus HIV Replication ZDV Zidovudine (ZDV) ZDV_MP ZDV-Monophosphate ZDV->ZDV_MP Thymidine Kinase ZDV_DP ZDV-Diphosphate ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP ZDV-Triphosphate ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase proviral_DNA Proviral DNA ZDV_TP->proviral_DNA Chain Termination RT Reverse Transcriptase ZDV_TP->RT Competitive Inhibition (with dTTP) vRNA Viral RNA vRNA->proviral_DNA Reverse Transcription

Figure 1: Mechanism of action of Zidovudine.
Efficacy and Experimental Data

Clinical trials and real-world data have consistently demonstrated the efficacy of zidovudine, particularly when used in combination with other antiretroviral agents, in reducing HIV viral load, increasing CD4+ T-cell counts, and slowing disease progression.

Table 1: Summary of Zidovudine Efficacy Data (Illustrative)

ParameterFindingReference
In Vitro HIV Inhibition Potent inhibitor of HIV replication in various cell lines.[1]
Clinical Trial (Monotherapy) Initial trials showed a reduction in mortality and opportunistic infections.Fictional Example
Clinical Trial (Combination Therapy) Superior and more durable viral suppression compared to monotherapy.Fictional Example
Prevention of Mother-to-Child Transmission Significantly reduces the risk of perinatal HIV transmission.[4]
Experimental Protocols

The evaluation of zidovudine's efficacy typically involves a range of in vitro and in vivo studies.

Key Experimental Methodologies:

  • In Vitro Antiviral Assays:

    • Cell Culture Models: Peripheral blood mononuclear cells (PBMCs) or established T-cell lines (e.g., MT-4, CEM) are infected with HIV in the presence of varying concentrations of zidovudine.

    • Endpoint Measurement: Efficacy is determined by measuring markers of viral replication, such as p24 antigen levels in the culture supernatant or reverse transcriptase activity. The 50% effective concentration (EC50) is then calculated.

  • Reverse Transcriptase Inhibition Assays:

    • Enzyme-based Assays: Purified recombinant HIV reverse transcriptase is used to assess the direct inhibitory activity of zidovudine triphosphate. The 50% inhibitory concentration (IC50) is determined.

  • Clinical Trials:

    • Study Design: Randomized, controlled trials are conducted in HIV-infected individuals.

    • Primary Endpoints: Changes in plasma HIV RNA levels (viral load) and CD4+ T-cell counts from baseline.

    • Secondary Endpoints: Incidence of AIDS-defining illnesses, mortality, and safety/tolerability of the drug.

The general workflow for assessing antiviral efficacy can be represented as follows:

Antiviral_Efficacy_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Clinical Assessment cell_culture Cell Culture Infection ec50 Determine EC50 cell_culture->ec50 rt_assay RT Inhibition Assay ic50 Determine IC50 rt_assay->ic50 animal_model Animal Model Studies (if applicable) ec50->animal_model ic50->animal_model clinical_trial Human Clinical Trials animal_model->clinical_trial viral_load Measure Viral Load clinical_trial->viral_load cd4_count Measure CD4+ Count clinical_trial->cd4_count

Figure 2: General workflow for antiviral efficacy testing.

The Enigma of "this compound"

As of the date of this publication, no scientific or medical literature could be retrieved for a substance identified as "this compound." This lack of data prevents any form of comparison with zidovudine. For a meaningful comparison to be made, the following information regarding "this compound" would be essential:

  • Chemical Structure and Properties: The molecular identity of the compound.

  • Mechanism of Action: How the compound exerts its biological effects.

  • Preclinical Data: In vitro and in vivo studies demonstrating its activity against HIV or other relevant targets.

  • Clinical Data: Evidence of its safety and efficacy in human subjects.

Conclusion

Zidovudine remains a well-characterized antiretroviral agent with a clear mechanism of action and a substantial body of evidence supporting its efficacy in the treatment of HIV infection. In contrast, "this compound" is an unknown entity in the scientific and medical landscape. Researchers, scientists, and drug development professionals are advised to rely on evidence-based information from peer-reviewed sources. Until data on "this compound" becomes available through credible scientific channels, no comparison to zidovudine or any other therapeutic agent can be responsibly made.

References

Validating the Anti-HIV-1 Activity of "Trigonosin F" and Related Daphnane Diterpenoids in T-Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-HIV-1 activity of Trigonosin F and structurally related daphnane (B1241135) diterpenoids isolated from Trigonostemon thyrsoideum. The performance of these natural products is benchmarked against established antiretroviral drugs: Zidovudine (a Nucleoside Reverse Transcriptase Inhibitor), Nevirapine (a Non-Nucleoside Reverse Transcriptase Inhibitor), and Dolutegravir (an Integrase Strand Transfer Inhibitor). This document summarizes key quantitative data, details the experimental protocols for validation, and illustrates the proposed mechanism of action and experimental workflows.

Data Presentation: In Vitro Anti-HIV-1 Activity and Cytotoxicity

The following table summarizes the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI) of this compound-related compounds and comparator drugs. It is important to note that the primary data for the daphnane diterpenoids was generated using the C8166 human T-cell line, not primary cells. For the most objective comparison, data for comparator drugs in similar cell lines are presented where available.

CompoundClassEC₅₀ (nM)CC₅₀ (nM)Selectivity Index (SI)Cell Line Used
Trigothysoid N Daphnane Diterpenoid0.001>17.6>17,619C8166
Rediocide A Daphnane Diterpenoid0.004>24.4>6,115C8166
Rediocide C Daphnane Diterpenoid0.008>21.9>2,744C8166
This compound Daphnane Diterpenoid0.015>24.3>1,618C8166
Rediocide F Daphnane Diterpenoid0.011>25.8>2,348C8166
Zidovudine (AZT) NRTI4.01,139,470284,867C8166[1][2]
Nevirapine NNRTI40>10,000>250MT-4 Cells
Dolutegravir INSTI0.7114,000>19,718MT-4 Cells[3]

Note on Comparators: Data for Nevirapine and Dolutegravir were generated in MT-4 cells, another human T-cell line. While this provides a reasonable comparison, direct evaluation in C8166 cells would be necessary for a definitive head-to-head assessment. The CC₅₀ for Zidovudine in C8166 cells was provided in µg/mL and has been converted to nM for consistency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of anti-HIV-1 activity and cytotoxicity.

Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)

This assay quantifies the inhibition of HIV-1 replication by measuring the concentration of the viral core protein p24 in the supernatant of infected cell cultures.

a. Cell Preparation and Infection:

  • Culture C8166 cells (a human T-lymphoblastoid cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Wash the cells and resuspend them in fresh medium at a concentration of 1 x 10⁶ cells/mL.

  • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.05.

  • Incubate the virus and cell mixture for 2-4 hours at 37°C to allow for viral entry.

b. Compound Treatment:

  • Following infection, wash the cells to remove the free virus and resuspend them in a fresh medium.

  • Plate the infected cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Add serial dilutions of the test compounds (this compound, comparator drugs) to the wells in triplicate. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 4-5 days.

c. p24 Antigen Quantification:

  • After the incubation period, centrifuge the plates to pellet the cells.

  • Collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercially available HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer’s instructions.[4][5]

  • The EC₅₀ value is determined by plotting the percentage of p24 inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of the test compounds on the metabolic activity of the cells, which is an indicator of cell viability.[6][7][8][9][10]

a. Cell Preparation and Treatment:

  • Plate uninfected C8166 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Add serial dilutions of the test compounds to the wells in triplicate. Include a cell control with no compound.

  • Incubate the plates for the same duration as the anti-HIV-1 assay (4-5 days) under the same conditions.

b. MTT Staining and Measurement:

  • Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at 570 nm using a microplate reader.

  • The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Anti-HIV-1 Activity Assay cluster_1 Cytotoxicity Assay Infect Infect C8166 cells with HIV-1 Treat_AntiHIV Treat with serial dilutions of compound Infect->Treat_AntiHIV Incubate_AntiHIV Incubate for 4-5 days Treat_AntiHIV->Incubate_AntiHIV Supernatant Collect cell supernatant Incubate_AntiHIV->Supernatant p24_ELISA Quantify p24 antigen by ELISA Supernatant->p24_ELISA EC50 Calculate EC50 p24_ELISA->EC50 Plate_Cells Plate uninfected C8166 cells Treat_Cyto Treat with serial dilutions of compound Plate_Cells->Treat_Cyto Incubate_Cyto Incubate for 4-5 days Treat_Cyto->Incubate_Cyto MTT_Add Add MTT reagent Incubate_Cyto->MTT_Add Solubilize Solubilize formazan crystals MTT_Add->Solubilize Absorbance Measure absorbance at 570 nm Solubilize->Absorbance CC50 Calculate CC50 Absorbance->CC50

Caption: Workflow for the in vitro evaluation of anti-HIV-1 activity and cytotoxicity.

Proposed Mechanism of Action for Daphnane Diterpenoids

G cluster_0 Viral Entry Inhibition cluster_1 Reactivation of Latent HIV-1 Daphnane_Entry Daphnane Diterpenoid CoReceptor HIV Co-receptors (CCR5/CXCR4) on T-Cell Surface Daphnane_Entry->CoReceptor Downregulates expression Entry_Block Viral entry blocked CoReceptor->Entry_Block Prevents HIV_Binding HIV-1 gp120 binding HIV_Binding->CoReceptor binds to Daphnane_PKC Daphnane Diterpenoid PKC Protein Kinase C (PKC) Daphnane_PKC->PKC Activates NFkB NF-κB Activation PKC->NFkB LTR HIV-1 LTR NFkB->LTR Binds to Transcription Viral Transcription LTR->Transcription Initiates Provirus Latent Provirus Provirus->LTR

Caption: Proposed dual mechanism of action for daphnane diterpenoids against HIV-1.

References

Safety Operating Guide

Navigating the Disposal of Trigonosin F: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Disposal Principles

All chemical waste must be handled under the assumption that it is hazardous until confirmed otherwise. The following table summarizes key considerations for the disposal of laboratory chemicals like Trigonosin F, based on general safety data and chemical waste management guidelines.

ConsiderationGuidelineBest Practice
Waste Identification Properly characterize the waste. Assume it is hazardous if properties are unknown.Treat this compound as a hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted.
Container Selection Use a container that is compatible with the chemical to prevent reactions, leaks, or degradation.[1][2][3][4]Store this compound waste in a clearly labeled, sealed, and non-reactive container. The original container is often a suitable choice.[2]
Labeling All waste containers must be accurately and clearly labeled with their contents.[1][2]Label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[2]
Segregation Segregate different types of chemical waste to prevent dangerous reactions.[1]Store this compound waste separately from acids, bases, oxidizers, and other reactive chemicals.[1]
Personal Protective Equipment (PPE) Always wear appropriate PPE when handling chemical waste.When handling this compound waste, wear protective gloves, eye protection, and a lab coat.[5][6]
Disposal Route Never dispose of chemical waste down the drain or in regular trash unless explicitly approved by safety personnel.[4][7]Arrange for collection by a certified hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department.[4]

Procedural Guidance for this compound Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This process is designed to ensure safety and compliance.

Experimental Protocol: Chemical Waste Disposal

  • Characterize the Waste:

    • Consult the Safety Data Sheet (SDS) for this compound, if available, for specific handling and disposal information. In the absence of a specific SDS, treat the compound as hazardous.[5]

    • Note the physical state of the waste (solid, liquid, etc.).

  • Select a Compatible Waste Container:

    • Choose a container made of a material that will not react with this compound.[3][4] Glass or a specific type of plastic recommended for organic compounds is generally appropriate.

    • Ensure the container has a secure, leak-proof lid.[2][3][4]

  • Label the Waste Container:

    • Affix a hazardous waste label to the container.[2]

    • Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2]

    • Indicate the approximate quantity of waste.

    • Include the date when the waste was first added to the container.

  • Store the Waste Safely:

    • Store the sealed and labeled container in a designated satellite accumulation area (SAA) or a designated hazardous waste storage area.[2]

    • Ensure the storage area is well-ventilated.[5]

    • Segregate the this compound waste from incompatible materials.[1]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a waste pickup.

    • Follow all institutional procedures for waste collection requests.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical substance like this compound.

start Start: Chemical Waste Generated is_sds_available Is a Safety Data Sheet (SDS) available for this compound? start->is_sds_available consult_sds Consult SDS for specific disposal instructions is_sds_available->consult_sds Yes treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No follow_sds Follow SDS protocol consult_sds->follow_sds end End: Proper Disposal follow_sds->end label_container Label container with 'Hazardous Waste' and 'this compound' treat_as_hazardous->label_container store_safely Store in a designated, segregated area label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_safely->contact_ehs contact_ehs->end

Figure 1. Decision workflow for the disposal of this compound.

By adhering to these general yet crucial guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting with your institution's safety professionals for guidance specific to your location and facilities.

References

Comprehensive Safety and Handling Guide for Trigonosin F

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical "Trigonosin F" is a placeholder name for a novel or uncharacterized potent compound. The following guidance is based on a precautionary approach, assuming the substance may be highly hazardous. A thorough, compound-specific risk assessment must be completed before any handling.[1][2]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a representative novel potent compound. The procedures herein are designed to minimize exposure and ensure a safe laboratory environment.

Pre-Handling Risk Assessment and Hierarchy of Controls

Before any work begins, a comprehensive risk assessment is mandatory.[2][3] Since the hazards of this compound are not fully known, the precautionary principle of assuming high potency and toxicity must be applied.[1][4]

Safety measures should be implemented according to the Hierarchy of Controls , prioritizing the most effective strategies first:[5][6][7]

  • Elimination/Substitution: The most effective control is to eliminate the hazard or substitute it with a less hazardous alternative. In drug development, this is often not feasible.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.[5][8] For this compound, this is the primary means of exposure control.

    • Primary Containment: All handling of powdered this compound must occur within a certified containment device such as a powder-containment hood, glovebox, or compounding aseptic containment isolator (CACI).[1][9]

    • Ventilation: The laboratory should have adequate general ventilation, with negative pressure relative to surrounding areas.

  • Administrative Controls: These are work practices and procedures that reduce exposure.[5][7]

    • Restricted Access: Clearly designate and label areas where this compound is handled and stored.[4]

    • Training: All personnel must be trained on this specific protocol, the potential hazards, and emergency procedures.[10]

    • Standard Operating Procedures (SOPs): A detailed, written SOP for all procedures involving this compound is required.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.[5][8]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.[1]

Task Eye/Face Protection Respiratory Protection Hand Protection Body Protection
Transporting Closed Containers Safety glasses with side shieldsNot requiredSingle pair of nitrile glovesLaboratory coat
Weighing of Powder Chemical splash goggles and face shieldNIOSH-approved respirator (e.g., N95 or PAPR for higher risk)Double nitrile glovesDisposable gown with tight-fitting cuffs
Solution Preparation Chemical splash goggles and face shieldRequired if outside of a fume hoodDouble nitrile gloves, consider chemical-resistant gloves based on solventDisposable gown over lab coat
Spill Cleanup Chemical splash goggles and face shieldNIOSH-approved respirator (PAPR recommended for large spills)Double heavy-duty nitrile or butyl rubber glovesChemical-resistant disposable suit

Note: Always inspect PPE for damage before use and never wear it outside the designated laboratory area.[1]

Operational Plan: Step-by-Step Handling Procedure

A clear, step-by-step plan is essential for safety and compliance.[1]

3.1. Preparation:

  • Designate Area: Cordon off and label the specific area for handling this compound, preferably within a containment device like a fume hood or glove box.[1]

  • Assemble Materials: Ensure all necessary equipment, PPE, and spill cleanup materials are readily available before retrieving the compound.[1]

  • Pre-Clean: The work surface inside the containment device should be covered with a disposable, plastic-backed absorbent pad.[11]

3.2. Weighing and Handling Powder:

  • Don PPE: Put on the full PPE ensemble as specified in the table above for "Weighing of Powder."

  • Containment: Perform all manipulations of this compound powder within a certified powder-containment hood or glovebox to prevent aerosol generation.[1]

  • Minimize Dust: Use wet-handling techniques where possible (e.g., lightly dampening the powder with a suitable, non-reactive solvent) to minimize dust.[1]

  • Transfer: Use tools like disposable spatulas to transfer powder. Do not pour dry powder.

3.3. Solution Preparation:

  • Don PPE: Wear appropriate PPE for handling solutions.

  • Containment: All solution preparations must be conducted in a certified chemical fume hood.[1]

  • Procedure: Slowly add the weighed this compound powder to the solvent to avoid splashing. Cap and mix gently.

3.4. Decontamination and Cleaning:

  • Surface Decontamination: After handling, wipe down all surfaces and equipment with a deactivating solution, if known, or a 2-step process of cleaning with a detergent followed by a rinse.[12][13]

  • PPE Removal: Remove PPE in a designated area, avoiding self-contamination. Dispose of all disposable items as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[13]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[10][14]

4.1. Waste Segregation and Labeling:

  • Waste Streams: Segregate waste into distinct, compatible streams:

    • Solid Waste: Contaminated gloves, gowns, absorbent pads, and weighing papers.[15]

    • Liquid Waste: Unused solutions and the first rinse from cleaning glassware.[16]

    • Sharps Waste: Contaminated needles and razor blades must go into a designated, puncture-resistant sharps container labeled for chemical waste.[15][17]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").[18][19]

4.2. Storage and Collection:

  • Containers: Use sturdy, leak-proof, and chemically compatible containers. Keep containers closed except when adding waste.[16]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, using secondary containment to catch any potential leaks.[16][18]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of any this compound waste down the drain or in the regular trash.[16][19]

Visualized Workflow

The following diagram illustrates the standard workflow for safely handling a potent novel compound like this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Containment) cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep1 Conduct Risk Assessment prep2 Designate & Prepare Work Area prep1->prep2 prep3 Assemble All Materials & PPE prep2->prep3 handle1 Don Full PPE Ensemble prep3->handle1 handle2 Weigh/Transfer Powder or Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Doff & Dispose of PPE clean2->clean3 disp1 Store Waste in Satellite Accumulation Area clean2->disp1 clean4 Wash Hands Thoroughly clean3->clean4 disp2 Request EHS Waste Pickup disp1->disp2

Caption: Workflow for handling potent novel compounds.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.